2-(5-bromo-2-methoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 2-(5-bromo-2-methoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by its unique substitution pattern. This compound features a 5-bromo-2-methoxyphenyl group at position 2 and a 4-fluorophenyl group at position 9, which may enhance its binding affinity and metabolic stability compared to simpler analogs.
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O3/c1-29-13-7-2-9(20)8-12(13)17-23-14(16(22)27)15-18(25-17)26(19(28)24-15)11-5-3-10(21)4-6-11/h2-8H,1H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGIBENFQUEUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(5-bromo-2-methoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHBrF NO
- Molecular Weight : 395.22 g/mol
- IUPAC Name : 2-(5-bromo-2-methoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Structural Features
The compound features:
- A purine core which is known for its role in various biological processes.
- Halogenated aromatic rings that may enhance biological activity through increased lipophilicity and binding affinity to biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various research studies:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle, particularly affecting the G1/S transition, thereby inhibiting proliferation.
- Inhibition of Metastasis : Studies indicate that it may reduce the migratory capabilities of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. The following table outlines its efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus (MRSA) | 8.0 |
| Escherichia coli | 15.0 |
| Candida albicans | 20.0 |
- Disruption of Cell Membrane Integrity : The compound may compromise the integrity of bacterial cell membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : It potentially interferes with ribosomal function, affecting protein synthesis in pathogens.
Case Study 1: Anticancer Efficacy in Lung Cancer Models
A recent study evaluated the anticancer effects of the compound on A549 lung adenocarcinoma cells. The results showed a dose-dependent reduction in cell viability, with an IC value of 10.5 µM. The study highlighted that treatment with the compound led to increased levels of apoptotic markers, confirming its role as a potential therapeutic agent for lung cancer .
Case Study 2: Antimicrobial Resistance
In another investigation focused on antimicrobial resistance, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it exhibited significant antimicrobial activity with an MIC value of 8 µM, suggesting its potential as an alternative treatment option against resistant infections .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structurally analogous purine-6-carboxamide derivatives have been synthesized and studied, with variations in substituents at positions 2 and 9 significantly influencing their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Purine-6-Carboxamides
Key Findings:
Methoxy and ethoxy groups (e.g., CAS 869069-21-6) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors methods for analogous derivatives, such as the use of thiourea intermediates and alkylation reactions (e.g., S-methylation in ) .
- Higher yields (e.g., 70% for CAS 869069-21-6 derivatives) are achieved with electron-donating substituents, which stabilize reactive intermediates .
Biological Implications :
- While biological data for the target compound are sparse, analogs like CAS 64440-99-9 (with methyl groups) show promise in preliminary assays due to their compact structure and reduced steric hindrance .
- The hydroxyl group in CAS 1022155-73-2 may facilitate hydrogen bonding but could also increase susceptibility to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
